

Application Notes and Protocols: Total Synthesis of (+)-Dihydrocompactin

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Compound of Interest

Compound Name: *Dihydrocompactin*

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This document provides a detailed overview and experimental protocol for the total synthesis of (+)-**dihydrocompactin**, a potent hypocholesterolemic agent. The synthesis described is based on the convergent approach developed by Falck et al., which involves the preparation of two key fragments: a masked lactone portion and a hydronaphthalene core, followed by their coupling and final transformations.

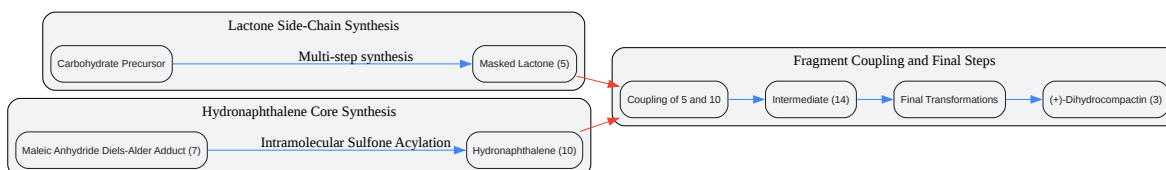
Introduction

(+)-**Dihydrocompactin** is a fungal metabolite belonging to the mevinic acid family, which are potent inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its structural complexity and significant biological activity have made it a compelling target for total synthesis. The following protocol details a robust and well-established synthetic route.

Overall Synthetic Strategy

The total synthesis of (+)-**dihydrocompactin** is achieved through a convergent strategy. This involves the independent synthesis of two advanced intermediates: the masked lactone side chain and the functionalized hydronaphthalene core. These fragments are then coupled, and subsequent chemical modifications furnish the final natural product.

Convergent synthetic workflow for (+)-dihydrocompactin.



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Caption: Convergent synthetic workflow for (+)-**dihydrocompactin**.

Experimental Protocols

I. Synthesis of the Hydronaphthalene Core

The synthesis of the hydronaphthalene core begins with a Diels-Alder reaction to form adduct 7, which is then elaborated to the key hydronaphthalene intermediate 10.

1. Diels-Alder Adduct 7 Formation^[1]

- **Reaction:** A mixture of diene 6 (5 g, 20 mmol) and maleic anhydride (2 g, 20 mmol) is azeotropically dried with anhydrous benzene.
- **Conditions:** The mixture is heated under reflux in dry benzene for 24 hours.
- **Work-up:** A white precipitate forms and is collected by filtration after chilling the reaction mixture at 4 °C overnight.
- **Purification:** The mother liquor is chromatographed to yield additional product.
- **Yield:** 70% (3.5 g from filtration, 1.4 g from chromatography).

2. Synthesis of Octalone 8[1]

- Procedure: Adduct 7 (4.0 g, 11.5 mmol) is dried with hexamethyldisilazane in dry CH₂Cl₂. The solvent and excess reagent are removed under reduced pressure.
- Further steps leading to hydronaphthalene 10 involve a series of reactions including intramolecular sulfone acylation.[1]

II. Synthesis of the Masked Lactone Side-Chain

The masked lactone fragment 5 is prepared from a carbohydrate precursor, ensuring the correct absolute configuration.[1] The detailed multi-step synthesis of this fragment is referenced from prior work.

III. Coupling of Fragments and Final Elaboration

The culmination of the synthesis involves the coupling of the hydronaphthalene and lactone fragments, followed by a series of transformations to yield (+)-**dihydrocompactin**.

1. Coupling of Hydronaphthalene 10 and Masked Lactone 5[1]

- Reagents: Hydronaphthalene 10 is treated with 2 equivalents of butyllithium in 20% HMPA/THF at 0 °C for 30 minutes.
- Addition: The masked lactone 5 in THF is added at -78 °C, and the reaction is allowed to warm to room temperature over 4 hours.

2. Elaboration to Intermediate 14[1]

- The coupled product undergoes a series of reactions including desulfurization and reduction to afford intermediate 14.

3. Final Steps to (+)-**Dihydrocompactin** (3)[1]

- Esterification: A solution of intermediate 14 (58 mg, 0.104 mmol) in CH₂Cl₂ (6 mL) is treated with (S)-(+)-2-methylbutyric acid (106 mg, 1.04 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 214 mg, 1.04 mmol), and 4-dimethylaminopyridine (12 mg, 0.10 mmol).

- Reaction Time: 24 hours.
- Work-up: The reaction is diluted with Et₂O (40 mL), filtered through Celite, and washed with cold 5% hydrochloric acid, saturated NaHCO₃ solution, and brine.
- Subsequent Steps: The resulting ester undergoes acidic methyl lactol hydrolysis, oxidation with pyridinium chlorochromate (PCC) on alumina, and finally, hydrofluoric acid desilylation to yield (+)-**dihydrocompactin** (3).

Quantitative Data Summary

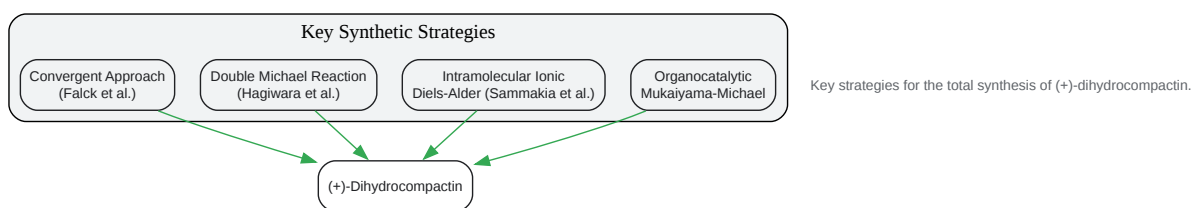
Step	Starting Material	Product	Reagents	Conditions	Yield	Reference
Diels-Alder Reaction	Diene 6	Adduct 7	Maleic anhydride, benzene	Reflux, 24 h	70%	[1]
Esterification	Intermediate 14	Esterified Intermediate	(S)-(+)-2-methylbutyric acid, DCC, DMAP, CH ₂ Cl ₂	24 h	-	[1]
Final Elaboration	Esterified Product	(+)-Dihydrocompactin (3)	10% HCl/THF; PCC-Al ₂ O ₃ ; 48% HF/CH ₃ CN	Sequential steps	-	[1]

Yields for the final steps were not explicitly provided in a cumulative manner in the primary reference.

Alternative Synthetic Approaches

Other notable total syntheses of (+)-**dihydrocompactin** have been reported, employing different key strategies:

- Double Michael Reaction: A synthesis utilizing a double Michael reaction of 3-(tert-butyldimethylsiloxy)-1-acetylcyclohexene with methyl crotonate as a key step.[2][3][4]
- Intramolecular Ionic Diels-Alder Reaction: This approach features a remote asymmetric induction in an intramolecular ionic Diels-Alder reaction to construct the core structure.[5][6]
- Organocatalytic Mukaiyama-Michael Reaction: An enantioselective formal synthesis has been achieved using MacMillan's organocatalytic Mukaiyama-Michael reaction.[7]



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